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molecular formula C20H14O4 B8515097 7-Hydroxy-4-(6-methoxynaphthalen-2-yl)-2H-1-benzopyran-2-one CAS No. 62550-57-6

7-Hydroxy-4-(6-methoxynaphthalen-2-yl)-2H-1-benzopyran-2-one

Cat. No. B8515097
M. Wt: 318.3 g/mol
InChI Key: ZZOCLVONRFEUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04079066

Procedure details

A stirred solution of ethyl (6-methoxy-2-naphthoyl) acetate (36 g, 0.132 mole), resorcinol (14.6 g, 0.132 mole) and phosphoryl chloride (32 ml) in benzene (200 ml) was refluxed for 3 hours. The reaction mixture was allowed to cool, poured into ice/water and filtered to give the crude product as a red solid. Recrystallization from ethanol gave 7-hydroxy-4(6-methoxy-2-naphthyl)coumarin (28.9 g, 69%) m.p. 223°-225° C.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCCC(O[C:7]([C:9]1[CH:14]=[CH:13][C:12]2[CH:15]=[C:16]([O:19][CH3:20])[CH:17]=[CH:18][C:11]=2[CH:10]=1)=O)=O.[C:21]1([CH:28]=[CH:27][CH:26]=[C:24]([OH:25])[CH:23]=1)[OH:22].P(Cl)(Cl)(Cl)=[O:30].[CH:34]1[CH:39]=CC=CC=1>>[OH:22][C:21]1[CH:23]=[C:24]2[C:26]([C:7]([C:9]3[CH:14]=[CH:13][C:12]4[C:11](=[CH:18][CH:17]=[C:16]([O:19][CH3:20])[CH:15]=4)[CH:10]=3)=[CH:39][C:34](=[O:30])[O:25]2)=[CH:27][CH:28]=1

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
CCCC(=O)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Name
Quantity
14.6 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
32 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give the crude product as a red solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C(=CC(OC2=C1)=O)C1=CC2=CC=C(C=C2C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 28.9 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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